Benzamide, N-(5-methyl-1H-pyrazol-3-yl)-
Overview
Description
Benzamide, N-(5-methyl-1H-pyrazol-3-yl)- (also known as 5-methyl-1H-pyrazol-3-ylbenzamide) is an organic compound that belongs to the class of benzamides. It is a white, crystalline solid that is soluble in water, ethanol, and ethyl acetate. Benzamide is a versatile compound that is used in various applications, including as an intermediate in the synthesis of pharmaceuticals, as a catalyst in organic synthesis, and as a reagent in chromatography.
Mechanism of Action
Benzamide acts as a nucleophile in organic reactions, forming a covalent bond with an electrophile. The reaction is reversible, and the product can be isolated by filtration or recrystallization. The nucleophilic character of benzamide is dependent on the pH of the reaction mixture and the nature of the electrophile.
Biochemical and Physiological Effects
Benzamide has been found to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that benzamide has an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, benzamide has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties.
Advantages and Limitations for Lab Experiments
The main advantage of using benzamide in laboratory experiments is its versatility and its availability. Benzamide is relatively inexpensive and can be easily obtained from chemical suppliers. In addition, benzamide is soluble in a variety of solvents, making it suitable for use in a variety of organic reactions. The main limitation of benzamide is its reactivity, which can lead to side reactions and the formation of unwanted by-products.
Future Directions
Future research on benzamide could focus on the development of new synthetic methods for its production, as well as the development of new applications for the compound. In addition, further research could be conducted to explore the biochemical and physiological effects of benzamide, as well as the development of new methods for its use in laboratory experiments. Finally, further research could be conducted to explore the potential of benzamide as a therapeutic agent for the treatment of various diseases.
Scientific Research Applications
Benzamide is used in a variety of scientific research applications, including as a ligand in the synthesis of metal complexes, as a reagent in the synthesis of organic compounds, and as a catalyst in organic reactions. In addition, benzamide is used as an intermediate in the synthesis of pharmaceuticals, as a reagent in chromatography, and as a reagent in the synthesis of polymers.
properties
IUPAC Name |
N-(5-methyl-1H-pyrazol-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-7-10(14-13-8)12-11(15)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFPHINFSBMIFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401188 | |
Record name | Benzamide, N-(5-methyl-1H-pyrazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52566-42-4 | |
Record name | Benzamide, N-(5-methyl-1H-pyrazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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